molecular formula C17H18Cl2N2O6 B5081491 6,8-dichloro-3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one oxalate

6,8-dichloro-3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one oxalate

Cat. No.: B5081491
M. Wt: 417.2 g/mol
InChI Key: QMELBYANYPAELE-UHFFFAOYSA-N
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Description

The compound “6,8-dichloro-3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one oxalate” is a derivative of chromen-4-one, which is a type of heterocyclic compound. The chromen-4-one structure is found in a variety of natural products and pharmaceuticals . The compound also contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to bind to various receptors in the body .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the chromen-4-one core, followed by the introduction of the dichloro groups and the piperazine ring. The exact methods would depend on the specific reactivity and protection strategies employed .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromen-4-one core, with two chlorine atoms attached at the 6 and 8 positions, and a piperazine ring attached at the 3 position via a methyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the electron-rich aromatic ring, the electron-withdrawing chlorine atoms, and the basicity of the piperazine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dichloro groups would likely make the compound relatively dense and possibly volatile . The piperazine ring could confer solubility in both polar and nonpolar solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperazine rings often bind to G protein-coupled receptors, but without specific studies, it’s hard to predict the exact mechanism .

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its potential uses in medicine or other fields .

Properties

IUPAC Name

6,8-dichloro-3-[(4-methylpiperazin-1-yl)methyl]chromen-4-one;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O2.C2H2O4/c1-18-2-4-19(5-3-18)8-10-9-21-15-12(14(10)20)6-11(16)7-13(15)17;3-1(4)2(5)6/h6-7,9H,2-5,8H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMELBYANYPAELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=COC3=C(C2=O)C=C(C=C3Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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